Product packaging for Teasterone(Cat. No.:CAS No. 92751-21-8)

Teasterone

Cat. No.: B1253636
CAS No.: 92751-21-8
M. Wt: 448.7 g/mol
InChI Key: SBSXXCCMIWEPEE-GZKYLSGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Teasterone is a brassinosteroid, a class of plant-specific steroid hormones essential for researching plant growth, development, and stress physiology . As a key intermediate in the brassinosteroid biosynthesis pathway, it is valuable for studying processes like cell elongation, vascular differentiation, and the overall regulation of plant architecture . This high-purity compound is crucial for agricultural research, enabling studies aimed at improving crop yield, stress resistance, and plant health. The product is strictly labeled For Research Use Only (RUO) and is not intended for any diagnostic, therapeutic, or human use. Researchers are advised to consult the available scientific literature, such as the overview on ScienceDirect Topics, for specific applications and handling protocols .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H48O4 B1253636 Teasterone CAS No. 92751-21-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92751-21-8

Molecular Formula

C28H48O4

Molecular Weight

448.7 g/mol

IUPAC Name

(3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C28H48O4/c1-15(2)16(3)25(31)26(32)17(4)20-7-8-21-19-14-24(30)23-13-18(29)9-11-28(23,6)22(19)10-12-27(20,21)5/h15-23,25-26,29,31-32H,7-14H2,1-6H3/t16-,17-,18-,19-,20+,21-,22-,23+,25+,26+,27+,28+/m0/s1

InChI Key

SBSXXCCMIWEPEE-GZKYLSGOSA-N

SMILES

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C)O)O

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)[C@H]([C@@H]([C@@H](C)C(C)C)O)O

Canonical SMILES

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C)O)O

Origin of Product

United States

Natural Occurrence and Distribution of Teasterone

Identification and Endogenous Levels of Teasterone in Diverse Plant Species

This compound has been identified and quantified in various plant species through advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govoup.com While it is a common component of the brassinosteroid profile in many plants, its concentration varies significantly depending on the species, tissue, and developmental stage.

In many analyses, this compound is found at trace levels, which is attributed to its transient nature as a biosynthetic intermediate. nih.gov For instance, a study on grapevines (Vitis vinifera) did not detect this compound in any tissue, suggesting it is rapidly metabolized. However, the same study successfully quantified its derivative, 28-northis compound, at levels as high as 535 pmol/g dry weight in mature leaves. nih.gov Similarly, research on Arabidopsis thaliana under specific environmental conditions indicated that this compound levels could fall below the detection limit of 0.1 pg/mg of tissue, highlighting its low abundance. oup.com

Conversely, specific plant parts, particularly reproductive tissues, can contain more readily measurable amounts. This compound has been successfully identified in the pollen of Lilium elegans and Lilium longiflorum, as well as in the immature seeds and shoots of Phaseolus vulgaris (common bean). nih.govannualreviews.orgresearchgate.net Studies using modern, highly sensitive quantification methods have enabled the profiling of this compound in various tissues of model plants like rice (Oryza sativa) and Arabidopsis thaliana, confirming its widespread, albeit low-level, presence. oup.comnih.gov

Table 1: Endogenous Levels of this compound and Related Brassinosteroids in Various Plant Species

This table summarizes the detection and quantification of this compound and its close biosynthetic relatives in different plant species. Note that concentrations can vary greatly based on analytical methods, plant age, and growth conditions.

Plant SpeciesTissue/OrganCompoundEndogenous LevelReference
Arabidopsis thalianaSeedlingsThis compoundDetected, levels influenced by microbial inoculation d-nb.info
Arabidopsis thalianaSeedlingsThis compoundPresent, but often below 0.1 pg/mg FW oup.com
Arabidopsis thalianabia1-1D MutantThis compoundLevels reduced compared to wild-type nih.gov
Lilium longiflorumAnthers/PollenThis compoundIdentified as a key free brassinosteroid tandfonline.comresearchgate.net
Lilium elegansPollenThis compoundIdentified nih.gov
Phaseolus vulgarisImmature SeedsThis compoundIdentified as present researchgate.net
Vitis vinifera (Grapevine)Various TissuesThis compoundNot detected nih.gov
Vitis vinifera (Grapevine)Mature Leaves28-northis compound535 pmol/g DW nih.gov
Oryza sativa (Rice)Various TissuesThis compoundQuantified using high-sensitivity methods nih.gov
Marchantia polymorphaCultured CellsThis compoundIdentified in metabolic studies oup.com

Tissue and Organ-Specific Distribution of this compound (e.g., pollen, anthers, seedlings)

The distribution of this compound within a plant is not uniform; its concentration varies significantly between different tissues and organs, reflecting localized roles in growth and development. nih.gov In line with brassinosteroids generally, the highest concentrations of this compound and its derivatives are typically found in reproductively active and young, developing tissues. encyclopedia.pub

Pollen and Anthers: Reproductive organs, particularly pollen and anthers, are consistently the richest sources of brassinosteroids, including this compound. encyclopedia.pub Research has explicitly identified free this compound in the mature pollen of Lilium species. tandfonline.com Anthers of Lilium longiflorum have been shown to accumulate significant amounts of this compound conjugates, which serve as precursors to the active form during pollen maturation. mpg.de This localized accumulation underscores the critical role of brassinosteroids in pollen germination and tube growth.

Developmental Regulation of this compound Abundance in Plant Growth

The endogenous levels of this compound are tightly regulated throughout the plant's life cycle, with its abundance fluctuating in response to developmental cues. This regulation is largely managed through the biosynthesis, catabolism, and reversible conjugation of the hormone.

A prominent example of developmental regulation is observed during pollen maturation in Lilium. In immature, uninucleate pollen, this compound is largely absent in its free form. Instead, it is stored as inactive ester and glucosyl conjugates, such as this compound-3-myristate, this compound-3-laurate, and this compound-3-O-β-D-glucopyranoside. annualreviews.orgtandfonline.comresearchgate.net As the pollen develops and matures, these conjugated forms are enzymatically hydrolyzed to release free, biologically active this compound. annualreviews.orgmpg.de This process ensures that high levels of active brassinosteroids are available precisely when needed for the final stages of pollen maturation and subsequent fertilization. annualreviews.org This reversible conversion suggests that conjugation is a key physiological mechanism for regulating the availability of free this compound. researchgate.netmpg.de

Furthermore, the general principle that young, actively growing tissues contain higher levels of brassinosteroids than mature tissues also applies to this compound. nih.gov The expression of genes involved in brassinosteroid biosynthesis is often highest in developing tissues, leading to a localized accumulation of intermediates like this compound to fuel rapid cell expansion and differentiation. As tissues mature and growth slows, the biosynthetic rate decreases, leading to lower endogenous levels of the hormone.

Biosynthetic and Metabolic Pathways of Teasterone

Primary Biosynthetic Routes Leading to Teasterone

This compound is synthesized in plants through two interconnected pathways: the early and late C-6 oxidation pathways. These pathways differ in the timing of the oxidation at the C-6 position of the steroid skeleton.

The Early C-6 Oxidation Pathway to this compound

In the early C-6 oxidation pathway, the C-6 position of the campestanol (B1668247) precursor is oxidized early in the biosynthetic sequence. This pathway is a significant route for the production of various brassinosteroids, including this compound. The initial steps involve the conversion of campesterol (B1663852) to campestanol. Subsequently, a series of hydroxylation and oxidation reactions occur, leading to the formation of key intermediates.

The Late C-6 Oxidation Pathway and its Connection to this compound Precursors

The late C-6 oxidation pathway, in contrast, introduces the C-6 oxidation step at a later stage. Both the early and late C-6 oxidation pathways are functional in plants like Arabidopsis. frontiersin.orgresearchgate.net These pathways are not entirely separate but are interconnected, with intermediates potentially shuttling between them. This network of pathways ensures a steady supply of essential brassinosteroids for normal plant development.

Precursors and Upstream Intermediates in this compound Biosynthesis (e.g., Cathasterone (B1253943), 6-Oxocampestanol)

The biosynthesis of this compound involves several crucial upstream intermediates. 6-Oxocampestanol is a key precursor in the early C-6 oxidation pathway. Following its formation, Cathasterone is produced, which then serves as a direct precursor to this compound. The conversion of Cathasterone to this compound is a critical step in the brassinosteroid biosynthetic grid. In zinnia cells, cathasterone and its precursors, at a concentration of 10 nM, did not overcome uniconazole-induced inhibition of tracheary element differentiation, while this compound did, highlighting the importance of this conversion. nih.gov

Precursor/IntermediateRole in this compound Biosynthesis
Campesterol The initial precursor for the entire pathway.
Campestanol Formed from campesterol and enters both early and late C-6 oxidation pathways.
6-Oxocampestanol A key intermediate in the early C-6 oxidation pathway leading to Cathasterone.
Cathasterone The direct precursor to this compound.

Enzymatic Transformations and Interconversions Involving this compound

Once synthesized, this compound is not a final product but is further metabolized through a series of enzymatic reactions. These transformations are critical for producing other biologically active brassinosteroids.

This compound Dehydrogenase-Mediated Reactions

The conversion of this compound to 3-Dehydrothis compound (B1255623) is a key dehydrogenation step. While the specific enzyme "this compound Dehydrogenase" is not formally named in much of the literature, this reaction is catalyzed by a type of dehydrogenase. In rice, the cytochrome P450 enzyme CYP90D2 is known to function at the C-3 dehydrogenation steps, converting this compound to 3-dehydrothis compound. researchgate.net This enzymatic reaction is a pivotal point in the pathway, leading to the formation of an intermediate that can be further reduced.

3-Dehydrothis compound Reductase Activity and its Role in Epimerization

Following the formation of 3-Dehydrothis compound, a reductase enzyme catalyzes its conversion to Typhasterol (B1251266). This reaction, mediated by a "3-Dehydrothis compound Reductase" activity, is a crucial part of a two-step C3-epimerization process that converts this compound to Typhasterol. researchgate.netresearchgate.net This epimerization changes the stereochemistry at the C-3 position of the steroid, which is significant for the biological activity of the resulting brassinosteroid. In Phaseolus vulgaris, the enzymatic conversion of this compound to typhasterol via 3-dehydrothis compound has been confirmed. researchgate.net

ReactionSubstrateEnzyme ActivityProduct
DehydrogenationThis compoundThis compound Dehydrogenase (e.g., CYP90D2 in rice)3-Dehydrothis compound
Reduction/Epimerization3-Dehydrothis compound3-Dehydrothis compound ReductaseTyphasterol

Reversible Epimerization Processes between this compound and Typhasterol

The conversion between this compound and its epimer, typhasterol, is a critical regulatory step in the biosynthesis of brassinosteroids, a class of plant steroid hormones. This process is not a direct, single-step conversion but rather a reversible, two-step epimerization at the C-3 position. The key intermediate in this transformation is 3-dehydrothis compound.

The pathway proceeds as follows:

Oxidation: this compound is first oxidized at the C-3 hydroxyl group to form the intermediate compound, 3-dehydrothis compound.

Reduction: Subsequently, 3-dehydrothis compound is reduced, which can result in the formation of either this compound or typhasterol, with the latter having the opposite stereochemistry at the C-3 position.

This enzymatic conversion has been confirmed in vitro in several plant species, including Phaseolus vulgaris (common bean) and cultured cells of Marchantia polymorpha. nih.gov The reversible nature of this pathway, indicated by the interconversion between this compound, 3-dehydrothis compound, and typhasterol, allows the plant to finely regulate the levels of these brassinosteroid precursors. frontiersin.org This epimerization is a common feature in the biosynthetic pathways leading to the production of castasterone (B119632) and brassinolide (B613842) in various plants. nih.gov

Table 1: Key Steps in the Epimerization of this compound to Typhasterol

Step Substrate Enzyme Action Product
1 This compound Oxidation 3-Dehydrothis compound
2 3-Dehydrothis compound Reduction Typhasterol
Reverse Step 2 Typhasterol Oxidation 3-Dehydrothis compound
Reverse Step 1 3-Dehydrothis compound Reduction This compound

Conjugation and De-conjugation Mechanisms of this compound

Conjugation is a significant metabolic process that modulates the activity, transport, and storage of this compound. By attaching other molecules, such as fatty acids or sugars, the plant can convert active hormones into inactive forms, which can be stored or compartmentalized. nih.gov These conjugates can later be hydrolyzed to release the active hormone when needed. nih.gov

Brassinosteroids, as a class of phytohormones, are known to form conjugates with fatty acids through acylation or esterification. frontiersin.orgnih.gov This process is considered a mechanism for controlling the cellular levels of active hormones. nih.gov However, specific research detailing the biosynthesis pathways and definitive identification of this compound acyl-conjugates, such as this compound-3-myristate or this compound-3-laurate, in plant tissues is not extensively documented in the available scientific literature. While the general principle of steroid fatty acid esterification is established in plants, the specific enzymes and reaction conditions for these particular this compound conjugates remain an area for further investigation.

The formation of glycosylated derivatives is a well-documented conjugation mechanism for this compound. A specific example is this compound-3-O-β-D-glucopyranoside, which was identified as a metabolite of this compound in lily (Lilium longiflorum) cell suspension cultures. This compound represents the first naturally occurring brassinosteroid conjugate where a glucose molecule is attached to a hydroxyl group in the A-ring of the steroid structure.

The characterization and identification of this glycosylated this compound were achieved through advanced analytical techniques:

FAB-MS (Fast Atom Bombardment Mass Spectrometry): This technique was used to determine the molecular weight and confirm the addition of a hexose (B10828440) unit to the this compound molecule.

¹H-NMR (Proton Nuclear Magnetic Resonance): NMR spectroscopy was employed to elucidate the precise structure of the conjugate, confirming the attachment of the β-D-glucopyranoside to the 3-O position of this compound by comparing its spectral data with that of an authentic, synthesized standard.

LC-APCI-SIM (Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Selected Ion Monitoring): This highly sensitive method confirmed the natural presence of this compound-3-O-β-D-glucopyranoside in lily anthers.

Table 2: Analytical Data for Identification of this compound-3-O-β-D-glucopyranoside

Analytical Method Finding Reference
FAB-MS Confirmed the presence of a this compound-hexose conjugate. nih.gov
¹H-NMR Determined the structure as this compound-3-O-β-D-glucopyranoside. nih.gov
LC-APCI-SIM Confirmed the natural occurrence in lily anthers. nih.gov

This compound conjugates, particularly glycosides, play a crucial role in regulating the homeostasis of active brassinosteroids within the plant. These conjugated forms are generally considered to be biologically inactive. nih.gov Their formation serves several key metabolic functions:

Storage: Conjugates act as a pool of inactive hormones that can be stored within the cell, likely in the vacuole. nih.gov This allows the plant to maintain a reserve of this compound that is protected from degradation.

Regulation: The process of conjugation and de-conjugation provides a dynamic mechanism for controlling the concentration of active this compound. When the plant requires a hormonal response, specific enzymes can hydrolyze the conjugates to release free, active this compound. For instance, the balance between glycosylation and the epimerization of this compound to typhasterol appears to be an important regulatory point in brassinosteroid biosynthesis. ius.edu.ba

Transport: While not definitively proven for this compound specifically, conjugation can facilitate the transport of hormones between different tissues or cellular compartments. nih.gov

In essence, the formation of this compound conjugates is a vital strategy employed by plants to manage and regulate the levels and availability of this potent phytohormone, ensuring it is available when and where it is needed for growth and development. nih.gov

Chemical Synthesis and Analog Development of Teasterone

Established Total and Semisynthetic Methodologies for Teasterone

The synthesis of this compound can be broadly categorized into total synthesis, where the molecule is built from simpler, non-steroidal precursors, and semisynthesis, which starts from a structurally related natural product.

One of the early and notable total syntheses of a related steroid, testosterone (B1683101), was achieved by Johnson and colleagues, providing a landmark in steroid synthesis. acs.org While specific details of a total synthesis route uniquely for "this compound" as a distinct compound are not prevalent in the literature, the principles established in testosterone synthesis are highly relevant. These routes often involve the construction of the tetracyclic steroid nucleus through a series of annulation reactions. For instance, the synthesis of testosterone has been accomplished via an intramolecular Diels-Alder reaction to construct the A/B-ring system. rsc.org

Semisynthetic approaches are more common due to the availability of structurally complex starting materials from natural sources. A common precursor for the semisynthesis of androgens like testosterone is androstenedione (B190577) (4-AD). google.commdpi.com The conversion of 4-AD to testosterone involves the stereoselective reduction of the C-17 ketone. mdpi.com Another significant starting material in historical steroid synthesis is diosgenin (B1670711), a plant-derived steroid. iitb.ac.in The Marker degradation process, developed by Russell Marker, allowed for the conversion of diosgenin into key intermediates for the synthesis of various steroids, including progesterone (B1679170) and subsequently other hormones. iitb.ac.in

A reported semisynthesis of this compound and its 3α-isomer, typhasterol (B1251266), starts from crinosterol (B91374). rsc.orgrsc.org This process involves several key transformations, including the solvolysis of crinosterol methanesulphonate, Jones oxidation, and subsequent acid treatment and acetylation to form a key intermediate. rsc.orgrsc.org Epoxidation of this intermediate, followed by epoxide ring-opening and inversion reactions, ultimately yields this compound. rsc.orgrsc.org

Starting Material Key Transformations Final Product Reference
CrinosterolSolvolysis, Jones oxidation, Epoxidation, Epoxide ring-openingThis compound rsc.orgrsc.org
Androstenedione (4-AD)Stereoselective reduction of C-17 ketoneTestosterone google.commdpi.com
DiosgeninMarker DegradationProgesterone and other steroids iitb.ac.in

Synthetic Approaches for this compound Analogs and Derivatives

The development of this compound analogs and derivatives is crucial for understanding its biological function and for the potential development of new therapeutic agents. Synthetic efforts in this area focus on modifying the core steroid structure at various positions.

One common modification involves the introduction of functional groups at different positions of the steroid nucleus. For example, 7β-hydroxytestosterone is a known metabolite of testosterone, and its chemical synthesis has been explored. nih.gov The synthesis of this analog proved challenging, with several straightforward routes failing. nih.gov An enzymatic approach using cholesterol oxidase was successfully employed to convert a C19-steroid ester into 7β-hydroxytestosterone-17-caprylate, which could then be hydrolyzed to the desired product. nih.gov

Another area of analog development involves the modification of the side chain at C-17. The synthesis of testosterone esters, for instance, is a common derivatization that can alter the pharmacokinetic properties of the parent hormone.

The synthesis of deuterio-labelled brassinosteroids, including this compound, has also been reported, which is valuable for metabolic and physiological studies. rsc.org

Stereoselective Synthesis of this compound and Related Structures

The biological activity of steroids is highly dependent on their stereochemistry. Therefore, controlling the stereochemistry during synthesis is of paramount importance. The synthesis of this compound and its analogs requires precise control over multiple chiral centers.

In the semisynthesis of this compound from crinosterol, the stereochemistry of the side chain is established through a series of stereocontrolled reactions. rsc.orgrsc.org The epoxidation of a (22E,24S)-6-oxo-5α-ergost-22-en-3β-yl acetate (B1210297) intermediate and subsequent separation of the (22R,23R)-epoxide is a key step in controlling the stereochemistry at C-22 and C-23. rsc.orgrsc.org The subsequent epoxide ring-opening and inversion reactions further establish the desired (22R,23R,24S) configuration of the side chain in this compound. rsc.orgrsc.org

The total synthesis of testosterone has also been achieved with a high degree of stereoselectivity. One approach utilized an intramolecular Diels-Alder reaction of a triene precursor. rsc.org This reaction quantitatively produced the A/B-trans and A/B-cis isomers in a 4:1 ratio, with the desired trans isomer being the major product. rsc.org This cycloadduct was then transformed into testosterone, demonstrating the power of pericyclic reactions in establishing multiple stereocenters in a single step. rsc.org

Design Principles for Novel this compound Analogs in Structure-Activity Relationship Studies

The design of novel this compound analogs for structure-activity relationship (SAR) studies is guided by the desire to understand how specific structural features of the molecule contribute to its biological activity. The goal is often to develop analogs with improved potency, selectivity, or pharmacokinetic properties.

A key principle in the design of steroid analogs is the modification of peripheral functional groups while maintaining the core steroid scaffold. This allows for the probing of specific interactions with the target receptor. For example, the synthesis of 7β-hydroxytestosterone was motivated by its identity as a known metabolite, suggesting that the introduction of a hydroxyl group at this position could modulate biological activity. nih.gov

Another design strategy involves altering the stereochemistry of the molecule. The synthesis of both this compound (3β-hydroxy) and its 3α-isomer, typhasterol, allows for a direct comparison of how the stereochemistry at C-3 affects plant-growth-promoting activity. rsc.orgrsc.org

Furthermore, the introduction of isotopic labels, such as deuterium (B1214612), into the structure of this compound and related brassinosteroids provides essential tools for studying their metabolic fate and mechanism of action, which in turn informs the design of new analogs. rsc.org

Analytical Methodologies for Teasterone Characterization and Quantification in Research

Extraction and Purification Protocols for Teasterone from Complex Biological Matrices

The initial step in this compound analysis from biological samples involves efficient extraction and subsequent purification to isolate the compound from interfering matrix components. Research has demonstrated the effectiveness of solvent-based extraction methods for this compound. For instance, in studies involving cell suspension cultures, this compound has been effectively extracted using 80% methanol. Following extraction, purification steps are critical to prepare the sample for downstream analysis. In the context of brassinosteroid analysis, which includes this compound, purification has been achieved through techniques such as silicic acid chromatography and subsequent High-Performance Liquid Chromatography (HPLC) oup.comtandfonline.com.

An example of a purification scheme for brassinosteroids, including this compound, from plant pollen involved extensive successive extraction with 80% aqueous acetone, chloroform-methanol, and iso-propanol. The combined extracts were then reduced to an aqueous solution and subsequently extracted with chloroform. The chloroform-soluble fraction was further purified by silicic acid chromatography, yielding active fractions. These fractions were then subjected to further HPLC purification steps, such as Sephadex LH-20 chromatography and various reversed-phase HPLC columns tandfonline.com.

Advanced Mass Spectrometry-Based Detection and Quantification of this compound

Mass spectrometry (MS) techniques are indispensable for the sensitive and selective detection and quantification of this compound due to their high specificity and ability to identify compounds based on their mass-to-charge ratio and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS and GC-SIM) in this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and its more sensitive variant, Gas Chromatography-Selected Ion Monitoring (GC-SIM), are widely utilized for the analysis of this compound, particularly after appropriate derivatization to enhance volatility and improve chromatographic behavior. These methods allow for the separation of this compound from other compounds before its detection by the mass spectrometer.

Research has successfully employed GC-MS and GC-SIM for the identification and quantification of this compound in various plant materials, such as Marchantia polymorpha cultured cells and Lilium elegans pollen oup.comtandfonline.com. For instance, GC-MS and GC-SIM analyses of this compound have been performed using a Hewlett-Packard 5973 mass spectrometer connected to a 6890 gas chromatograph equipped with an HP-5 fused silica (B1680970) capillary column (0.25 x 30 m, 0.25 nm film thickness). Typical GC conditions involved an on-column injection mode with helium as the carrier gas at a flow rate of 1.0-1.5 ml/min, and oven temperature gradients starting around 150-175°C, increasing to 280-285°C oup.com.

In GC-SIM analysis, specific characteristic ions are monitored, which significantly increases sensitivity for the detection of this compound and its metabolites. For example, in the conversion of this compound to 3-dehydrothis compound (B1255623), the methaneboronate derivative of 3-dehydrothis compound showed characteristic ions at m/z 470 and 155 oup.com.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS and UPLC-MS/MS) for this compound Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offer high sensitivity, selectivity, and throughput for the profiling and quantification of this compound, especially in complex matrices where GC-MS might face limitations due to sample volatility or thermal stability requirements.

A method for the quantification of brassinosteroids, including this compound, in plant tissues has been developed using an on-line two-dimensional microscale solid phase extraction (2DμSPE) coupled with on-column derivatization (OCD) and HPLC-MS/MS. This method demonstrated significant enhancement in MS/MS sensitivity for this compound, with detection limits as low as 1.4 to 6.6 pg researchgate.net. The use of multiple reaction monitoring (MRM) in LC-MS/MS allows for highly specific detection by monitoring precursor-to-product ion transitions unique to this compound, minimizing matrix interferences.

Derivatization Strategies (e.g., Methaneboronate, Phenyl Boronic Acid) for Enhanced this compound Detection

Derivatization is a crucial step in enhancing the detection sensitivity and improving the chromatographic properties of this compound, particularly for GC-MS analysis, by increasing its volatility and thermal stability. For MS-based methods, derivatization can also introduce functionalities that improve ionization efficiency.

Methaneboronate Derivatization: Methaneboronate derivatization has been successfully applied to this compound and its metabolites. This strategy involves treating the samples with methaneboronic acid, typically in pyridine (B92270), to form stable cyclic boronate esters. For instance, bismethaneboronation was performed by treating samples with 0.2% methaneboronic acid in pyridine at 60°C for 40 minutes, which was crucial for GC/MS analysis and identification of this compound and related brassinosteroids tandfonline.com. The methaneboronate derivative of 3-dehydrothis compound, a metabolite of this compound, showed characteristic ions at m/z 470 and 155 in GC-SIM analysis oup.com.

Phenyl Boronic Acid Derivatization: Phenyl boronic acid (PBA) and its derivatives are increasingly utilized for derivatization, especially for compounds containing vicinal diol moieties, which are present in this compound. This derivatization forms stable boronic esters, significantly enhancing sensitivity in MS analysis. In a highly sensitive on-line 2DμSPE-OCD-HPLC-MS/MS method for brassinosteroids, including this compound, a phenyl boronic acid silica sorbent was used for selective extraction, and m-aminophenylboronic acid (m-APBA) was employed as an on-column derivatization reagent. This derivatization strategy was reported to increase the detection sensitivity of brassinosteroids by 13 to 8437 times researchgate.net.

Table 1: Examples of Derivatization Strategies for this compound and Related Brassinosteroids

Derivatization ReagentTarget Functional GroupAnalytical TechniqueEnhancement/ApplicationReference
Methaneboronic AcidHydroxyl groupsGC-MS, GC-SIMImproved volatility, characteristic ions for detection oup.comtandfonline.com
m-Aminophenylboronic Acid (m-APBA)Vicinal diolsLC-MS/MSEnhanced MS/MS sensitivity (13-8437x) researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound and its Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique essential for the definitive structural elucidation of this compound and its potential metabolites. It provides detailed information about the connectivity of atoms and the three-dimensional arrangement of molecules.

For this compound, proton (¹H) NMR spectroscopy has been used for its identification. For example, the identification of this compound from Zea mays pollen was achieved through GC/MS and/or ¹H NMR, indicating the utility of NMR in confirming its structure tandfonline.com. NMR experiments typically involve acquiring various spectra, including ¹H NMR, Carbon-13 (¹³C) NMR, and two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These advanced NMR techniques provide insights into proton-proton, proton-carbon direct, and proton-carbon long-range correlations, respectively, which are crucial for piecing together the complete molecular structure hyphadiscovery.com. While specific detailed NMR data for this compound are not widely published in general search results, the principle of using comprehensive NMR datasets for steroid structural elucidation is well-established hyphadiscovery.comresearchgate.netrsc.org.

High-Performance Liquid Chromatography (HPLC) Techniques for this compound Isolation and Analysis (e.g., Normal-Phase, Reversed-Phase HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique widely used for the isolation, purification, and analysis of this compound. Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) modes are applicable, offering different selectivities based on the polarity of the stationary and mobile phases.

Normal-Phase HPLC (NP-HPLC): Normal-phase HPLC utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. This mode is particularly effective for separating polar compounds like this compound based on interactions with the stationary phase. In the purification of brassinosteroids from Zea mays pollen, silicic acid chromatography (a form of normal-phase chromatography) was used as an initial purification step, followed by further HPLC steps tandfonline.com. NP-HPLC can be advantageous for separating structural isomers and compounds with subtle differences in polar functional groups psu.eduthermofisher.com.

Reversed-Phase HPLC (RP-HPLC): Reversed-phase HPLC, which employs a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase (e.g., acetonitrile/water, methanol/water), is generally the more common mode for the analysis of a wide range of organic compounds, including steroids. RP-HPLC is extensively used for the separation of this compound from complex mixtures.

Research has shown the application of RP-HPLC columns such as SSC-ODS-5301 and Nucleosil 5C18, eluted with acetonitrile-water-acetic acid mixtures, for the purification of this compound and other brassinosteroids from plant extracts tandfonline.com. The choice of column (e.g., C18, C8) and mobile phase composition (e.g., ratio of organic solvent to water, presence of modifiers like acetic acid) is optimized to achieve optimal resolution and retention for this compound.

Table 2: HPLC Techniques for this compound Isolation and Analysis

HPLC ModeStationary Phase TypeMobile Phase PolarityApplication in this compound AnalysisReference
Normal-PhasePolar (e.g., Silica)Non-polarInitial purification, separation of polar compounds tandfonline.compsu.edu
Reversed-PhaseNon-polar (e.g., C18, C8)PolarHigh-resolution separation, purification prior to MS tandfonline.comtandfonline.com

Plant Bioassay Techniques as Research Tools for this compound Activity Assessment (e.g., Rice Lamina Inclination Bioassay)

Plant bioassay techniques serve as crucial research tools for assessing the biological activity of plant growth regulators, including brassinosteroids like this compound. These assays provide a sensitive and specific means to evaluate the physiological effects of compounds on plant development. Among these, the rice lamina inclination bioassay is widely recognized and extensively used for its efficacy in detecting brassinosteroid activity. researchgate.netdss.go.th

The Rice Lamina Inclination Bioassay: Principle and Methodology

The rice lamina inclination bioassay is a highly sensitive and specific method for quantifying brassinosteroid activity. This bioassay is based on the characteristic physiological response of young rice seedlings, specifically the inclination (bending) of their lamina joint in response to brassinosteroids. researchgate.netdss.go.thoup.com Etiolated seedlings of rice (e.g., Oryza sativa L. cv. Koshihikari) are typically used for this test. oup.comtandfonline.com

The principle relies on the ability of brassinosteroids to promote cell elongation on the adaxial side of the lamina joint, leading to a differential growth and subsequent bending. The degree of lamina inclination is directly proportional to the concentration of the active brassinosteroid within a certain range, allowing for quantitative assessment. oup.com

A typical procedure involves:

Preparation of Seedlings: Etiolated rice seedlings are grown under controlled conditions, often in the dark, to ensure uniform growth and sensitivity. tandfonline.com

Application of Test Samples: Test solutions containing this compound or plant extracts are applied to the lamina joint of excised rice seedlings. oup.comtandfonline.com

Incubation: The treated seedlings are incubated for a specific period, typically 72-96 hours, under controlled temperature and humidity.

Measurement: The angle of inclination of the lamina joint is measured, often using a protractor or image analysis software. The bending angle serves as a direct indicator of brassinosteroid activity. oup.com

This bioassay has been instrumental in the isolation, identification, and characterization of numerous natural brassinosteroids, including this compound, due to its high sensitivity, capable of detecting activity at picomolar concentrations. researchgate.netdss.go.th

Research Findings on this compound Activity

This compound (TE) is a key intermediate in the early C-6 oxidation pathway of brassinosteroid biosynthesis, converting from cathasterone (B1253943) and subsequently to 3-dehydrothis compound and typhasterol (B1251266), eventually leading to castasterone (B119632) and brassinolide (B613842). oup.comtandfonline.comfrontiersin.orgfrontiersin.org Research utilizing the rice lamina inclination bioassay has provided significant insights into this compound's biological activity and its role within the brassinosteroid pathway.

Studies have shown that while brassinolide (BL) and castasterone (CS) exhibit the highest biological activity in the rice lamina inclination test, this compound also demonstrates considerable activity. The biological activity of intermediates in the brassinosteroid biosynthetic pathway generally increases as the pathway proceeds towards brassinolide. researchgate.nettandfonline.com

Table 1: Relative Activities of Brassinosteroids in the Rice Lamina Inclination Test researchgate.nettandfonline.com

CompoundRelative Activity (Brassinolide = 1200)
6-Oxocampestanol0.002
Cathasterone1
This compound20
3-Dehydrothis compound~20 (similar to this compound)
Typhasterol~20 (similar to this compound)
Castasterone240
Brassinolide1200

Note: Relative activities are approximate and can vary slightly between studies, but the general trend of increasing activity along the biosynthetic pathway is consistent.

Detailed research findings illustrate this compound's activity in various plant systems:

Lily Anthers (Lilium longiflorum): this compound has been identified in lily anthers, and its biological activity, along with that of its derivative this compound 3-myristate, has been confirmed using the rice lamina inclination test. The biological activity of this compound 3-myristate was found to be comparable to that of free this compound. tandfonline.com Another study identified this compound-3-O-β-D-glucopyranoside as a new conjugated brassinosteroid metabolite in lily cell suspension cultures, and its presence was also confirmed in lily anthers, with its biological activity compared to this compound using the rice lamina inclination bioassay. tandfonline.com

Marchantia polymorpha Cultured Cells: The rice lamina inclination test has been employed to examine brassinosteroid activity in extracts from Marchantia polymorpha cultured cells. While this compound itself was a precursor in the conversion to typhasterol, fractions containing its derivatives showed biological activity. oup.com

Phaseolus vulgaris: The occurrence of this compound and typhasterol has been demonstrated in Phaseolus vulgaris, and their enzymatic conversion has been studied. The rice lamina inclination bioassay has been used in these contexts to confirm the presence and activity of brassinosteroids. researchgate.net

Tomato Shoots (Lycopersicon esculentum): Although this compound and typhasterol were not consistently found in high levels in tomato analysis, the rice lamina inclination bioassay was used to determine the biological activities of other brassinosteroids like castasterone and brassinolide, which are approximately tenfold higher than their 28-nor counterparts. This highlights the bioassay's utility in comparing activities of various brassinosteroids within a plant. oup.com

The rice lamina inclination bioassay has proven to be an invaluable tool for researchers studying this compound and other brassinosteroids, facilitating the understanding of their distribution, biosynthesis, metabolism, and physiological roles in diverse plant species. dss.go.th

Theoretical and Computational Investigations of Teasterone

Molecular Modeling of Teasterone Conformation and Stereochemistry

Molecular modeling plays a crucial role in understanding the three-dimensional structure and stereochemical properties of complex organic molecules like this compound. This compound's stereochemistry is precisely defined by its IUPAC name: (3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one nih.gov. This detailed nomenclature explicitly describes the absolute configuration at each chiral center, which is critical for its biological activity and interactions.

Computational methods provide various descriptors that characterize this compound's molecular properties, offering insights into its potential behavior in different environments.

Table 1: Computed Molecular Descriptors for this compound

DescriptorValueUnitSource
Molecular FormulaC₂₈H₄₈O₄- nih.govgenome.jp
Molecular Weight448.68 g/mol genome.jp
Exact Mass448.3553Da genome.jp
XLogP35.7- nih.gov
Topological Polar Surface Area77.8Ų nih.gov
Complexity706- nih.gov

These computed descriptors are derived from the molecular structure and provide foundational data for further computational studies, including conformational analysis and prediction of physicochemical properties.

Computational Chemistry Approaches to this compound Reactivity and Reaction Mechanisms

This compound is an integral component of the brassinosteroid biosynthetic pathway in plants. Its reactivity is primarily understood in the context of its biochemical transformations within this pathway. A significant step involves the conversion of cathasterone (B1253943) to this compound, a reaction mediated by a C-23 steroid hydroxylase scielo.br. This enzyme is likely encoded by the cpd gene in Arabidopsis scielo.br. This enzymatic hydroxylation highlights a specific reaction mechanism where this compound is formed from a precursor, demonstrating its role as a key intermediate in the synthesis of more complex brassinosteroids. While detailed computational chemistry studies focusing on the intrinsic reaction mechanisms of this compound itself (e.g., quantum chemical calculations of reaction pathways or transition states) are not explicitly detailed in current literature, its defined role in a biochemical pathway implies specific sites of reactivity and susceptibility to enzymatic modification.

Chemoinformatic Analysis of this compound within the Chemical Space of Natural Steroids

Chemoinformatics provides powerful tools for analyzing the vast landscape of chemical compounds, including natural products like steroids. This compound has been included in chemoinformatic explorations that aim to map the chemical space of natural steroids chemrxiv.org. These studies leverage computational techniques to analyze large datasets of compounds, correlating structural properties with their biological functions and biosynthetic origins chemrxiv.org.

By applying chemoinformatic methods, researchers can:

Characterize the structural diversity of natural steroids.

Identify relationships between physicochemical and topological properties and their biological roles.

Trace the evolutionary emergence of more complex compounds from simpler precursors within the steroid family chemrxiv.org.

The inclusion of this compound in such analyses underscores its significance as a representative natural steroid, contributing to a broader understanding of the structural and functional relationships within this important class of biomolecules.

Molecular Docking and Simulation Studies of this compound Interactions with Plant Receptors (e.g., BRI1-BAK1 Complex)

As a brassinosteroid, this compound is involved in plant growth and development signaling pathways scielo.brfrontiersin.org. Brassinosteroids are perceived by specific plant receptors, notably the Brassinosteroid Insensitive 1 (BRI1) receptor kinase, which forms a complex with its co-receptor BRI1-Associated Receptor Kinase 1 (BAK1) to initiate signal transduction scielo.brnih.gov. The conversion of this compound to Castasterone (B119632) is also linked to the BRI1/BAK1 complex signaling pathway bwise.kr.

Molecular docking and simulation studies are valuable computational approaches for investigating the interactions between small molecules (ligands) and biological macromolecules (receptors). These methods can predict the binding affinity, orientation, and conformational changes that occur upon ligand-receptor binding, revealing the steric and electrostatic complementarity between them mdpi.comnih.govjapsonline.com. Given this compound's role in brassinosteroid biosynthesis and its connection to the BRI1-BAK1 signaling complex, it is a highly relevant candidate for such computational investigations. While direct, detailed molecular docking studies specifically on this compound's interaction with the BRI1-BAK1 complex were not extensively detailed in the provided search results, the established mechanism of brassinosteroid perception by BRI1-BAK1 suggests that computational modeling could elucidate the precise binding modes and energetic contributions of this compound to these crucial plant receptor interactions scielo.brfrontiersin.orgnih.govmdpi.com. Furthermore, the fact that certain compounds inhibit brassinosteroid biosynthesis by binding to enzymes like CYP90D1, which acts on this compound precursors, indicates potential for docking studies to understand these enzymatic interactions as well frontiersin.org.

Advanced Research Directions and Methodological Innovations in Teasterone Studies

Application of Isotopic Labeling Techniques (e.g., Deuterium (B1214612), Carbon-14) for Tracing Teasterone Biosynthetic Pathways

Isotopic labeling techniques are indispensable tools for elucidating the complex biosynthetic routes of this compound and other brassinosteroids. By incorporating stable isotopes like deuterium (²H or D) or radioactive isotopes such as carbon-14 (B1195169) (¹⁴C) into precursor molecules, researchers can trace their metabolic fate within plant systems.

Deuterium-labeled this compound has been successfully employed in feeding experiments to map out subsequent steps in brassinosteroid synthesis. For instance, when deuterated this compound was administered to rye seedlings, it was incorporated into secasterone (B1251818) and 2,3-diepisecasterone, indicating a biosynthetic route that proceeds through this compound to these compounds and further to 2,3-epoxybrassinosteroids. Similarly, deuterated secasterone was observed to yield deuterated castasterone (B119632) and 2-epicastasterone, suggesting sub-pathways from typhasterol (B1251266)/Teasterone via 2,3-epoxybrassinosteroid intermediates to castasterone. nih.gov Early studies also reported the [26,27-²H₆] labeling of brassinolide (B613842), castasterone, typhasterol, and this compound, demonstrating the utility of these methods in identifying biosynthetic precursors. nih.govmpg.de The use of deuterium-labeled 6-deoxo-BRs, including this compound, has been instrumental in identifying them as biosynthetic precursors of castasterone in specific cell lines. nih.gov

Beyond hydrogen isotopes, carbon-14 labeled brassinosteroids, such as [4-¹⁴C]-24-epibrassinolide, have been utilized to study their metabolism and distribution within plants. nih.gov These isotopic approaches are fundamental for investigating the biosynthesis, metabolic transformations, transport mechanisms, and tissue-specific distribution of endogenous brassinosteroids, including this compound, at a molecular level. nih.govmpg.de

Integration of Genetic and Mutational Analysis with this compound Research (e.g., BR-Deficient Mutants, Gene Cloning Studies)

Genetic and mutational analyses have provided profound insights into the roles of this compound and its related biosynthetic enzymes. The identification and characterization of brassinosteroid-deficient (BR-deficient) and BR-insensitive mutants have been pivotal in dissecting the brassinosteroid biosynthetic pathway and signaling cascade.

A notable example is the lkb mutant of garden pea (Pisum sativum L.), which exhibits a BR-deficient dwarf phenotype. Application of exogenous brassinosteroids, including brassinolide, castasterone, typhasterol, 3-dehydrothis compound (B1255623), and this compound, can normalize the internode growth of lkb seedlings. uni.lu Biochemical analysis of lkb mutants revealed significantly lower levels of brassinolide, castasterone, and 6-deoxocastasterone (B1254736) compared to wild-type plants. These findings suggest that the lkb mutation likely causes a block in the BR biosynthetic pathway prior to the production of this compound. uni.lunih.gov

In Arabidopsis thaliana, the cpd gene is believed to encode a C-23 steroid hydroxylase, an enzyme crucial for the conversion of cathasterone (B1253943) to this compound. This highlights a specific enzymatic step involving this compound within the brassinosteroid biosynthetic network. wikipedia.org BR-deficient mutants, generally resulting from lesions in genes encoding BR biosynthetic enzymes, can often have their wild-type phenotype restored by exogenous BR application. wikipedia.org Further genetic studies, including the cloning of genes encoding these enzymes, are essential for a comprehensive molecular understanding of brassinosteroid biosynthesis. nih.gov

Beyond biosynthesis, this compound's involvement in plant development has been observed in studies of Lilium longiflorum, where anthers accumulate C-3 acyl conjugates of this compound. During pollen maturation, free this compound is released in a developmentally regulated manner, suggesting a precise control mechanism for its availability and function. nih.gov Furthermore, BR-deficient mutants in barley, such as 522DK and 527DK, show reduced plant height, and the application of this compound can restore their leaf blade width, underscoring this compound's importance in growth regulation. nih.gov

Table 1: Effects of this compound Application on BR-Deficient Mutants

Mutant Line (Species)PhenotypeEffect of this compound ApplicationImplication for BiosynthesisSource
lkb (Garden Pea)DwarfismNormalizes internode growthBlock prior to this compound uni.lunih.gov
522DK (Barley)Reduced HeightRestores leaf blade widthBR deficiency nih.gov
527DK (Barley)Reduced HeightRestores leaf blade widthBR deficiency nih.gov

Systems Biology and Multi-Omics Approaches for Comprehensive this compound Pathway Analysis

Systems biology, underpinned by multi-omics approaches, offers a holistic framework for understanding the intricate networks governing this compound biosynthesis, metabolism, and signaling. Multi-omics integrates diverse biological data layers, including genomics, transcriptomics, proteomics, and metabolomics, to provide a more comprehensive picture of biological systems. metabolomicsworkbench.orguni.luuni.lu

For this compound research, this integrated approach can involve:

Genomics : Identifying and characterizing all genes involved in the this compound biosynthetic pathway, its transport, and its perception. This includes novel enzymes or regulatory elements.

Transcriptomics : Analyzing the expression profiles of genes related to this compound synthesis and response under various physiological conditions or environmental stresses. This can reveal how this compound levels are regulated at the transcriptional level and how its presence influences gene expression.

Proteomics : Identifying and quantifying the proteins, particularly enzymes (e.g., cytochrome P450 monooxygenases, reductases) and receptors, that directly participate in this compound's synthesis, modification, degradation, and signal transduction. This can provide insights into post-transcriptional regulation and enzyme activity.

Metabolomics : Providing a quantitative snapshot of this compound and its precursors, intermediates, and downstream metabolites. This allows for precise mapping of the metabolic flux through the this compound pathway and identification of bottlenecks or alternative routes. uni.lu

The integration of these "omics" datasets, though challenging due to data heterogeneity, is crucial for revealing novel insights into the complex interplay of molecules. uni.lu Computational and mathematical tools, such as network analysis, various machine learning algorithms (e.g., deep learning, Bayesian models), dimension reduction techniques, clustering, and pathway enrichment analysis, are essential for processing, integrating, and interpreting the vast amounts of multi-omics data. metabolomicsworkbench.orguni.luuni.lu This comprehensive analysis can lead to the identification of novel biomarkers, a deeper understanding of this compound's biological functions, and the prioritization of targets for further research or biotechnological applications. metabolomicsworkbench.orguni.luuni.lu

Future Methodological Advancements in this compound Isolation, Identification, and Functional Elucidation

Future advancements in this compound research will likely leverage cutting-edge technologies to enhance its isolation, precise identification, and detailed functional characterization.

Isolation and Identification:

Advanced Chromatographic Techniques : The continued development of ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) will enable more efficient and sensitive separation and detection of this compound and its derivatives from complex biological matrices, even at very low concentrations. Techniques like two-dimensional liquid chromatography (2D-LC) can provide enhanced separation power for isomeric compounds.

High-Resolution Mass Spectrometry (HRMS) and Ion Mobility-Mass Spectrometry (IM-MS) : These technologies will offer unprecedented capabilities for structural elucidation, allowing for precise determination of molecular formulas and differentiation of isomers based on their gas-phase conformations. Advanced fragmentation techniques (MS/MS, MSⁿ) will provide more detailed structural information. metabolomicsworkbench.org

Cryo-probe Nuclear Magnetic Resonance (NMR) and Micro-NMR : These advancements will enable structural confirmation with significantly smaller sample quantities, which is crucial for natural products isolated in minute amounts. Hyphenated NMR techniques could provide online structural information. metabolomicsworkbench.org

Chiroptical Methods : Techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) will become more routinely applied for determining the absolute configuration of this compound and its chiral derivatives, a critical aspect for understanding their specific biological activities.

Computational Chemistry : Integration of ab initio and density functional theory (DFT) calculations for predicting spectroscopic properties (NMR, ECD, VCD) will aid in the unambiguous structural assignment of novel this compound-related compounds by comparing theoretical and experimental data.

Functional Elucidation:

CRISPR-Cas9 and Gene Editing Technologies : Targeted gene editing will allow for precise manipulation of genes involved in this compound biosynthesis, perception, and signaling in various plant species. This will facilitate the creation of specific mutants to study the phenotypic consequences of altered this compound levels or impaired signaling with high precision.

Single-Cell Omics : Applying single-cell RNA sequencing, single-cell metabolomics, and single-cell proteomics will enable the study of this compound metabolism and signaling at an unprecedented resolution, revealing cell-type-specific roles and heterogeneity in cellular responses within plant tissues.

Chemical Biology Tools : Development of highly specific chemical probes, activity-based protein profiling (ABPP) probes, or photoaffinity labels for this compound-binding proteins (e.g., receptors, biosynthetic enzymes) will allow for the direct identification and characterization of molecular targets and interaction partners in planta.

Advanced Imaging Techniques : The use of genetically encoded fluorescent reporters and advanced microscopy techniques (e.g., super-resolution microscopy, light-sheet microscopy) will enable real-time, non-invasive visualization of this compound distribution, transport, and dynamic signaling events within living plant cells and tissues.

Artificial Intelligence (AI) and Machine Learning (ML) : AI and ML algorithms will play an increasingly significant role in predicting novel this compound biosynthetic pathways, identifying potential this compound-interacting proteins, and screening large chemical libraries for new this compound-like compounds with desired bioactivities. uni.luuni.lu These computational tools will also be crucial for interpreting complex multi-omics datasets to derive functional insights.

Synthetic Biology : Engineering microbial platforms (e.g., yeast, bacteria) or plant cell cultures for the heterologous production of this compound and its derivatives will provide scalable and controlled systems for large-scale functional studies, structural modifications, and potential industrial applications.

These methodological advancements promise to deepen our understanding of this compound's fundamental biology and unlock new avenues for its application in agriculture and beyond.

Q & A

Q. What are the established methods for synthesizing teasterone, and how do they address stereochemical challenges?

this compound is synthesized from crinosterol via solvolysis, Jones oxidation, and epoxidation, with critical steps ensuring proper stereochemistry at C-22, C-23, and C-23. For example, epoxide-ring opening of (22R,23R)-epoxide intermediates with HBr–AcOH followed by inversion reactions ensures correct hydroxyl group configurations . Fluorinated analogs have also been synthesized to study structure-activity relationships, requiring precise control of substituent placement .

Q. How is this compound detected and quantified in plant tissues, and what analytical techniques are most reliable?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting this compound in plant extracts. Protocols include derivatization (e.g., using methylboronic acid) to enhance volatility and sensitivity. For example, Brachypodium distachyon studies quantified this compound via GC-MS after fractionation and comparison with deuterated internal standards .

Q. What is the role of this compound in the brassinosteroid (BR) biosynthetic pathway, and how does it interact with other intermediates?

this compound is a key intermediate in both campestanol-dependent and independent pathways. It reversibly converts to typhasterol via 3-dehydrothis compound, a process critical for maintaining BR homeostasis. Enzymatic steps involve cytochrome P450s (e.g., CYP90A1/CYP90D2) for hydroxylation and oxidation .

Advanced Research Questions

Q. How do reversible conversions between this compound and typhasterol impact experimental interpretations of BR biosynthesis?

Reversible reactions complicate pathway mapping, as equilibrium shifts can mask dominant pathways. For example, isotopic labeling (e.g., [²H₆]6-deoxoCT) and enzyme inhibition studies (e.g., using YCZ-18) help distinguish between competing routes. Data contradictions often arise from tissue-specific enzyme expression or environmental factors .

Q. What genetic tools are available to study this compound biosynthesis, and how do mutants clarify its physiological roles?

Arabidopsis mutants (e.g., det2, dwf4) with disrupted BR biosynthesis reveal this compound’s role in hypocotyl elongation and stress responses. CRISPR-Cas9 knockouts of BdCYP90B1 in Brachypodium disrupt C-22 hydroxylation, blocking this compound production and validating its necessity in shoot development .

Q. What experimental strategies resolve discrepancies in proposed BR biosynthetic pathways involving this compound?

Cross-validation via in vitro enzyme assays (e.g., yeast-expressed CYP85A1) and metabolic flux analysis using stable isotopes (e.g., ¹³C-labeled precursors) clarifies pathway dominance. For instance, Brachypodium studies confirmed campestanol-independent routes by tracing 6-deoxothis compound conversion .

Methodological Considerations

Q. How can researchers ensure reproducibility in this compound synthesis and quantification?

  • Synthesis : Document stereochemical controls (e.g., NMR for epoxide configuration ).
  • Quantification : Use internal standards (e.g., deuterated this compound) and validate GC-MS protocols with spike-recovery tests .
  • Data reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail and supplementary data .

Q. What statistical approaches are appropriate for analyzing this compound’s dose-response effects in bioassays?

Dose-response curves (e.g., rice lamina inclination assays) require nonlinear regression models (e.g., four-parameter logistic). Report EC₅₀ values with confidence intervals and account for biological replicates (n ≥ 30 seedlings) to ensure robustness .

Tables

Q. Table 1. Key Enzymes in this compound Biosynthesis

EnzymeFunctionOrganismReference
CYP90B1 (DWF4)C-22 hydroxylation of campesterolArabidopsis thaliana
CYP90A1C-3 oxidation of 6-deoxothis compoundBrachypodium distachyon
CYP85A1C-6 oxidation of typhasterolTomato, Arabidopsis

Q. Table 2. Common Analytical Techniques for this compound

TechniqueApplicationSensitivityLimitations
GC-MSQuantification in plant extracts~0.1 ng/gRequires derivatization
LC-MS/MSHigh-throughput profiling~0.01 ng/gCostly instrumentation
RadioimmunoassayField studies~1 ng/gCross-reactivity with analogs

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.